10-(Anthracen-2-yl)decanoic acid

Description

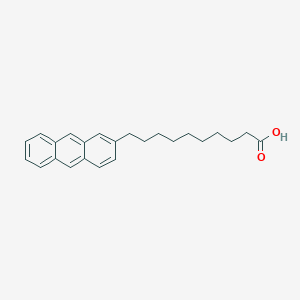

10-(Anthracen-2-yl)decanoic acid is a synthetic fatty acid derivative comprising a decanoic acid backbone (C10 saturated carboxylic acid) linked to an anthracene moiety at the 2-position. The synthesis of such compounds typically involves coupling reactions between functionalized aromatic precursors and decanoic acid derivatives, as exemplified in and .

Properties

CAS No. |

110015-65-1 |

|---|---|

Molecular Formula |

C24H28O2 |

Molecular Weight |

348.5 g/mol |

IUPAC Name |

10-anthracen-2-yldecanoic acid |

InChI |

InChI=1S/C24H28O2/c25-24(26)13-7-5-3-1-2-4-6-10-19-14-15-22-17-20-11-8-9-12-21(20)18-23(22)16-19/h8-9,11-12,14-18H,1-7,10,13H2,(H,25,26) |

InChI Key |

IZKGMXHPYQAOJF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)CCCCCCCCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-(Anthracen-2-yl)decanoic acid typically involves the coupling of anthracene derivatives with decanoic acid or its derivatives. One common method is the Friedel–Crafts acylation reaction, where anthracene is reacted with decanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions generally include anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 10-(Anthracen-2-yl)decanoic acid undergoes various chemical reactions, including:

Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.

Reduction: Reduction reactions can convert the anthracene ring to dihydroanthracene.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Friedel–Crafts alkylation or acylation using aluminum chloride as a catalyst.

Major Products Formed:

Oxidation: Anthraquinone derivatives.

Reduction: Dihydroanthracene derivatives.

Substitution: Various substituted anthracene derivatives depending on the electrophile used.

Scientific Research Applications

10-(Anthracen-2-yl)decanoic acid finds applications in several scientific research fields:

Chemistry: Used as a building block for synthesizing more complex organic molecules and materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug delivery systems and as a fluorescent probe for imaging.

Industry: Utilized in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic materials.

Mechanism of Action

The mechanism of action of 10-(Anthracen-2-yl)decanoic acid involves its interaction with specific molecular targets and pathways. The anthracene moiety can intercalate into DNA, affecting its replication and transcription processes. Additionally, the compound’s photophysical properties enable it to act as a photosensitizer, generating reactive oxygen species upon light irradiation, which can induce cell damage and apoptosis.

Comparison with Similar Compounds

10-(Pyren-3-yl)decanoic Acid

- Structure: Pyrene (a four-ring aromatic hydrocarbon) attached to decanoic acid at the 3-position.

- Synthesis: Generated via hydrazine hydrate and NaOH-mediated reduction of methyl 10-oxo-10-(pyren-3-yl)decanoate ().

- Applications : Pyrene’s planar structure enhances fluorescence properties, useful in bioimaging or as a probe in lipid bilayer studies .

9,10-Dioxo-9,10-dihydroanthracene-2-carboxylic Acid

- Structure: Anthraquinone core (oxidized anthracene) with a carboxylic acid group at the 2-position ().

- Properties: Higher polarity due to the quinone moiety and carboxylic acid, enabling metal chelation (e.g., in catalytic systems) .

10-((4-Hydroxyphenyl)amino)decanoic Acid

- Structure: Decanoic acid linked to a 4-hydroxyphenylamino group.

- Synthesis : Achieved via Pd/C-catalyzed hydrogenation of a benzyl-protected precursor ().

- Applications: Potential antiproliferative agent due to the phenolic amino group’s redox activity .

Functional Analogs with Modified Decanoic Acid Chains

10-Hydroxydecanoic Acid

Decanoic Acid (Capric Acid)

- Structure : Saturated C10 fatty acid.

- Biological Roles : Modulates bacterial transcription (e.g., Rns protein in E. coli) and inhibits AMPA receptors, showing anticonvulsant effects () .

Comparative Data Table

*Estimated based on structural analogs.

Key Research Findings

- Biological Activity: Decanoic acid derivatives exhibit diverse mechanisms: 10-hydroxydecanoic acid disrupts bacterial membranes (), while decanoic acid itself directly inhibits AMPA receptors to suppress seizures () .

- Toxicity and Tolerance: Decanoic acid stress in Streptomyces roseosporus increases reactive oxygen species (ROS) and alters fatty acid composition, highlighting microbial toxicity () . Branched-chain fatty acids mitigate decanoic acid toxicity in bacteria, suggesting adaptive lipid remodeling () .

- Therapeutic Potential: Dietary decanoic acid correlates with reduced coronary artery disease risk, likely via lipid metabolism modulation () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.